7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Overview

Description

7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the reduction of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach might involve the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form different hydrogenated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in alkylated or acylated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The amino group could form hydrogen bonds or electrostatic interactions with the target, while the dihydroisoquinolinone core might provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: A precursor in the synthesis of the amino derivative.

3,4-Dihydroisoquinolin-1(2H)-one: Lacks the amino group, which might result in different chemical and biological properties.

7-Aminoisoquinoline: Similar structure but without the dihydro component, which could affect its reactivity and applications.

Uniqueness

7-Amino-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the amino group and the dihydroisoquinolinone core. This combination might confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article compiles research findings on its pharmacological properties, including enzyme inhibition, antioxidant activity, and cytotoxic effects.

Chemical Structure and Properties

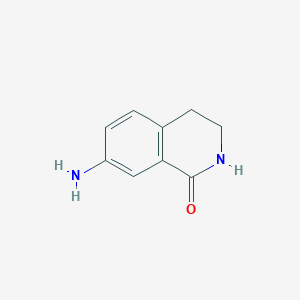

The compound's structure can be represented as follows:

This structure features an amino group at the 7-position of the isoquinoline ring, which is essential for its biological interactions.

1. Enzyme Inhibition

Research has highlighted the potential of this compound derivatives as inhibitors of various enzymes. One significant study synthesized several peptide derivatives of this compound and evaluated their inhibition against human carbonic anhydrase (hCA) I and II. The findings indicated that certain derivatives exhibited inhibitory activity against hCA II with IC50 values ranging from 15.7 to 65.7 µM, while no inhibition was observed for hCA I at concentrations up to 100 µM .

| Compound | hCA II Inhibition (µM) |

|---|---|

| Compound 2 | 15.7 |

| Compound 3 | 25.0 |

| Compound 6 | 40.5 |

| Compound 10 | 65.7 |

2. Antioxidant Activity

The antioxidant potential of these compounds was assessed using the DPPH radical scavenging method. The results showed that while some compounds displayed weak antioxidant activities compared to standard antioxidants like α-tocopherol and BHA, they were not effective at lower concentrations (12.5-125 µg/ml) .

3. Cytotoxic Effects

The cytotoxicity of selected derivatives was tested on A549 (lung cancer) and BEAS-2B (normal bronchial epithelial) cell lines. Notably, one derivative demonstrated significant cytotoxicity with IC50 values of 26.87 µg/ml after 48 hours and reduced to 9.979 µg/ml after 72 hours on A549 cells, while showing minimal effects on BEAS-2B cells (>100 µg/ml) .

| Cell Line | IC50 (48h) | IC50 (72h) |

|---|---|---|

| A549 | 26.87 µg/ml | 9.979 µg/ml |

| BEAS-2B | >100 µg/ml | >100 µg/ml |

Mechanistic Insights

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on target enzymes such as carbonic anhydrases.

- Reactive Oxygen Species Scavenging : Contributing to reduced oxidative stress.

- Induction of Apoptosis : Through modulation of pathways involved in cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of new dihydroisoquinolinone derivatives which were designed for fragment-based drug discovery (FBDD). These compounds were screened for their ability to inhibit leucine aminopeptidase, an enzyme implicated in cancer progression . The study underscored the potential of these derivatives in therapeutic applications targeting cancer.

Q & A

Q. What are the standard synthetic routes for preparing 7-Amino-3,4-dihydroisoquinolin-1(2H)-one and its key intermediates?

Basic Research Focus

The synthesis typically involves bromination of the parent compound using hydrobromic acid (HBr) in acetonitrile under controlled temperatures (0°C) to yield 7-bromo intermediates . For derivatives, alkylation or benzylation of the amino group is achieved via reactions with alkyl bromides or benzyl chlorides in ethanol, followed by purification using column chromatography (e.g., petroleum ether/ethyl acetate mixtures) . Key intermediates like 7-alkoxy derivatives (e.g., 7-hexyloxy or 7-benzyloxy) are synthesized with yields ranging from 75% to 81% .

Q. How can enantioselective synthesis be achieved for chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives?

Advanced Research Focus

Chiral cobalt(III) catalysts enable enantioselective C–H functionalization, as demonstrated in the synthesis of (–)-(S,E)-3-(5-phenylpent-1-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one. This method leverages cyclopentadienyl ligands to control stereochemistry during intramolecular cyclization, achieving high enantiomeric excess (ee) . Reaction conditions (e.g., solvent polarity, temperature) and catalyst loading are critical for optimizing stereoselectivity.

Q. What analytical techniques are essential for characterizing structural discrepancies in dihydroisoquinolinone derivatives?

Methodological Focus

X-ray crystallography is pivotal for resolving structural ambiguities. For example, hydrogen bonding and C–H···π interactions in 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one were confirmed via single-crystal analysis (monoclinic C2/c space group, θmax = 25.5°) . NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) further validate substituent positioning and purity . Computational tools like SHELXL97 refine crystallographic data, addressing deviations in dihedral angles (e.g., 43.66° vs. 62.22° between aromatic rings) .

Q. How do researchers optimize reaction conditions to improve yields in alkylation or acylation reactions?

Experimental Design Focus

Yields depend on solvent choice, temperature, and catalyst. For 7-alkoxy derivatives, ethanol at reflux enhances nucleophilic substitution efficiency, while Lawesson’s reagent in toluene facilitates thione formation (68–79% yields) . Statistical tools like one-way ANOVA (SPSS 16.0) identify significant variables (e.g., reaction time, reagent stoichiometry) . Pre-cooling reagents (e.g., HBr to 0°C) minimizes side reactions in bromination .

Q. What strategies are employed to evaluate the bioactivity of 7-substituted dihydroisoquinolinone derivatives?

Advanced Research Focus

Anticonvulsant activity is assessed via in vivo models (e.g., maximal electroshock seizures) using derivatives like 7-alkoxy-3,4-dihydroisoquinolin-1(2H)-ones . For EZH2 inhibitors (e.g., PF-06821497), ligand-based design optimizes binding affinity to the catalytic SET domain, validated via tumor growth inhibition assays . Computational docking (e.g., molecular dynamics simulations) predicts interactions with targets like acetylcholinesterase .

Q. How do structural modifications influence the pharmacological profile of dihydroisoquinolinone derivatives?

Data Contradiction Analysis

Alkoxy chain length correlates with bioactivity: 7-hexyloxy derivatives show higher anticonvulsant potency than shorter chains, likely due to improved lipid membrane penetration . Conversely, bulky substituents (e.g., 4-chlorobenzyl) may reduce solubility, conflicting with in vitro efficacy . Contrasting crystallographic data (e.g., dihedral angles in asymmetric units) suggest conformational flexibility impacts receptor binding .

Q. What computational models predict the structure-activity relationship (SAR) of dihydroisoquinolinones?

Methodological Focus

Quantitative structure-activity relationship (QSAR) models use descriptors like logP (hydrophobicity) and topological polar surface area (TPSA) to forecast bioactivity. For example, XlogP values (~1.5) indicate moderate blood-brain barrier penetration for neuroactive derivatives . Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for redox-active compounds .

Q. How are statistical methods applied to resolve variability in biological assay data?

Advanced Research Focus

Fisher’s least-significant difference (LSD) test (95% confidence interval) identifies significant differences in IC50 values across derivatives . For instance, ANOVA analysis of lipidomics data (Lipid Search software) distinguishes metabolite changes in response to dihydroisoquinolinone treatment . Replicate experiments and normalized SEM (standard error of the mean) minimize batch-to-batch variability .

Q. What novel methodologies enable metal-free synthesis of dihydroisoquinolinone scaffolds?

Innovative Method Focus

A hydroxyalkylation-initiated radical cyclization of N-allylbenzamide achieves C(sp³)-H bond activation, forming 4-substituted derivatives without transition metals . This method uses oxyalkylation of double bonds and intramolecular cyclization, offering a greener route with yields comparable to metal-catalyzed approaches .

Q. How do researchers address challenges in N-deprotection and N-alkylation during multi-step synthesis?

Advanced Synthetic Focus

A three-step sequence (cross-coupling/cyclization/N-alkylation) synthesizes N-substituted derivatives. Boc (tert-butoxycarbonyl) deprotection under acidic conditions (e.g., HCl/dioxane) precedes alkylation with benzyl halides . Mechanistic studies confirm base-mediated ring closure (e.g., K2CO3 in DMF) as critical for avoiding byproducts .

Properties

IUPAC Name |

7-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUQVKZHEBCTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522441 | |

| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66491-03-0 | |

| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.